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Compound of Interest

Compound Name: Ned-19

Cat. No.: B1678007

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive guide for utilizing Ned-19, a selective
antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), to investigate the
intricate roles of lysosomal calcium signaling in various cellular processes.

Introduction to Ned-19

Ned-19 is a potent, cell-permeable, non-competitive antagonist of NAADP-mediated calcium
(Caz*) release.[1] It specifically targets the two-pore channels (TPCs) located on the
membrane of lysosomes and other acidic organelles, thereby inhibiting the release of Ca2*
from these stores.[1][2] This targeted action makes Ned-19 an invaluable tool for dissecting the
physiological and pathological functions of lysosomal Ca?* signaling in processes such as
autophagy, phagocytosis, endolysosomal trafficking, and cellular metabolism.

Mechanism of Action

NAADP is a powerful intracellular second messenger that mobilizes Ca?* from acidic stores,
primarily lysosomes.[3][4] This process is mediated by the activation of TPCs. Ned-19 acts by
binding to a site on the TPC complex that is distinct from the NAADP binding site, thereby non-
competitively inhibiting channel opening and subsequent Caz* efflux. This blockade allows for
the specific investigation of cellular events downstream of NAADP-mediated lysosomal Ca?*
release.
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Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of Ned-19 in various

experimental settings.

Table 1: Ned-19 Working Concentrations and Incubation Times

Cell Ned-19 Incubation o
. . Application Reference
TypelSystem Concentration Time
Inhibition of
glutamate-
Astrocytes 1uM 30 min induced Caz* [5]
release and
autophagy
Bone Marrow-
Derived - Inhibition of
10 uM Not specified ] [6]
Macrophages phagocytosis
(BMDMSs)
Study of chronic
MGE-derived 25 uM and 100 inhibition of
) 24 hours [7]
interneurons UM lysosomal Caz*
signaling
Inhibition of
Memory CD4* T )
I 1 puM to 300 uM 1 hour TCR-mediated [8]
cells
Caz* flux
Study of
HL-60 cells 10 uM 6 hours lysosomal
morphology

Table 2: Reported Effects of Ned-19 on Lysosomal Function
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Effect of Ned- Cell
Parameter Notes Reference
19 TypelSystem
Blocks NAADP-
Lysosomal Caz* o ) and agonist-
Inhibition Various ) [3][5]16]
Release induced Caz*
signals.
Prevents
I glutamate-
Autophagy Inhibition of flux Astrocytes ) [5]
induced
autophagy.
Inhibits
] ) internalization of
Phagocytosis Reduction BMDMs ) [6]
opsonized
beads.
S May occur due to
Alkalinization (in » )
Lysosomal pH Not specified effects on ion [4]
some contexts) ]
homeostasis.
) Chronic
Accumulation of ) )
Lysosomal incubation leads
lysosomal Neurons ) ) [7]
Morphology to an increase in
membrane

lysosomal area.

Signaling Pathways and Experimental Workflows
NAADP Signaling Pathway

The following diagram illustrates the signaling cascade involving NAADP, TPCs, and lysosomal

Ca?* release, and the inhibitory action of Ned-19.
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NAADP-mediated lysosomal Ca?* signaling pathway and its inhibition by Ned-19.

General Experimental Workflow

This diagram outlines a typical workflow for investigating the role of lysosomal Ca?* signaling

using Ned-19.
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A generalized experimental workflow for studying lysosomal function with Ned-19.
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Experimental Protocols
Protocol 1: Measuring Lysosomal Calcium Release

This protocol describes how to measure changes in cytosolic Ca2* originating from lysosomes
using a fluorescent Ca?* indicator and Ned-19.

Materials:

o Cells of interest cultured on glass-bottom dishes

e Fluo-4 AM or Fura-2 AM (calcium indicators)

e Pluronic F-127

» Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
e Ned-19 (stock solution in DMSO)

o Agonist of interest (e.g., NAADP-AM, glutamate)

o Fluorescence microscope with live-cell imaging capabilities
Procedure:

o Cell Preparation: Plate cells on glass-bottom dishes to achieve 60-80% confluency on the
day of the experiment.

e Dye Loading:

[¢]

Prepare a loading solution of 2-5 pM Fluo-4 AM or Fura-2 AM with 0.02% Pluronic F-127
in HBSS.

Wash cells once with HBSS.

[¢]

[¢]

Incubate cells with the loading solution for 30-45 minutes at 37°C.

[e]

Wash cells twice with HBSS to remove excess dye and allow for de-esterification for 15-30
minutes.
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e Ned-19 Pre-incubation:

o Prepare working solutions of Ned-19 in HBSS from the DMSO stock. The final DMSO
concentration should be below 0.1%.

o Incubate the cells with the desired concentration of Ned-19 (e.g., 1-100 uM) for 30-60
minutes at 37°C.[5][8] Include a vehicle control (DMSO).

e Imaging:

Mount the dish on the fluorescence microscope stage, maintaining physiological
conditions (37°C, 5% COz).

[¢]

[¢]

Acquire a baseline fluorescence signal for 1-2 minutes.

[e]

Add the agonist of interest to stimulate lysosomal Ca2* release.

Continue recording the fluorescence signal for 5-10 minutes.

[e]

e Data Analysis:

[¢]

Measure the change in fluorescence intensity over time in individual cells.

For ratiometric dyes like Fura-2, calculate the ratio of emissions at the two excitation

[¢]

wavelengths.

[e]

Quantify the peak amplitude of the Ca2* response.

[e]

Compare the Ca?* response in control, agonist-treated, and Ned-19 + agonist-treated

cells.

Protocol 2: Assessing Lysosomal pH

This protocol uses a ratiometric pH-sensitive dye to measure changes in lysosomal pH
following treatment with Ned-19.

Materials:

e Cells of interest
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e LysoSensor Yellow/Blue DND-160 or FITC-dextran

e Live-cell imaging medium

e Ned-19

 Nigericin and Monensin (for calibration)

o A series of buffers with known pH values (e.g., pH 4.0 to 6.5)

» Fluorescence microscope with appropriate filter sets or a plate reader
Procedure:

e Dye Loading:

o For LysoSensor Yellow/Blue: Incubate cells with 1 uM LysoSensor Yellow/Blue in pre-
warmed medium for 5-10 minutes at 37°C.

o For FITC-dextran: Incubate cells with 1 mg/mL FITC-dextran for 4-16 hours to allow for
endocytosis and accumulation in lysosomes. Follow with a chase period in dye-free
medium for at least 1 hour.

o Treatment: Wash the cells and incubate with Ned-19 at the desired concentration for the
appropriate duration.

e Imaging:

o For LysoSensor Yellow/Blue, excite at ~340 nm and ~380 nm and measure the emission
ratio at ~440 nm and ~540 nm.

o For FITC-dextran, measure the ratio of fluorescence intensity at two emission wavelengths
(e.g., 520 nm and the isosbestic point).[9]

e Calibration:

o At the end of the experiment, incubate the cells in high K* buffer containing 10 uM
nigericin and 10 uM monensin at various known pH values to generate a standard curve of
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fluorescence ratio versus pH.

o Data Analysis:
o Calculate the fluorescence ratio for each condition.
o Convert the fluorescence ratios to pH values using the calibration curve.

o Compare the lysosomal pH in control versus Ned-19-treated cells.

Protocol 3: Evaluating Autophagic Flux

This protocol uses the tandem fluorescent-tagged LC3 (MRFP-GFP-LC3) to monitor
autophagic flux, which can be modulated by lysosomal function.

Materials:

Cells stably expressing mRFP-GFP-LC3

Ned-19

Autophagy inducers (e.g., starvation medium, rapamycin)

Lysosomal inhibitors (e.g., bafilomycin A1, chloroquine) as controls

Confocal microscope

Procedure:

e Cell Culture and Treatment:

o Plate mRFP-GFP-LC3 expressing cells.

o Treat cells with Ned-19, an autophagy inducer, or a combination. Include a positive control
for autophagy inhibition (bafilomycin Al).

e Imaging:

o Fix the cells or perform live-cell imaging.
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o Acquire images in both the green (GFP) and red (mRFP) channels.

o Data Analysis:

[e]

Autophagosomes will appear as yellow puncta (co-localization of GFP and mRFP).

o Autolysosomes will appear as red-only puncta, as the acidic environment of the lysosome
qguenches the GFP signal.

o Quantify the number of yellow and red puncta per cell.

o An increase in yellow puncta with Ned-19 treatment may suggest a blockage in the fusion
of autophagosomes with lysosomes or impaired lysosomal degradation. A decrease in red
puncta indicates reduced autophagic flux.

Protocol 4: Phagocytosis Assay

This protocol assesses the role of lysosomal Ca?* signaling in phagocytosis using fluorescently
labeled patrticles.

Materials:

Phagocytic cells (e.g., macrophages)

Fluorescently labeled particles (e.g., zymosan, beads, or bacteria)

Ned-19

Trypan blue (to quench extracellular fluorescence)

Flow cytometer or fluorescence microscope
Procedure:
o Cell Preparation: Plate phagocytic cells and allow them to adhere.

e Pre-treatment: Incubate the cells with Ned-19 (e.g., 10 uM) or vehicle control for 30-60
minutes.[6]
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e Phagocytosis:

o Add the fluorescently labeled particles to the cells at a specific particle-to-cell ratio.

o Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for phagocytosis.
e Quenching and Washing:

o Wash the cells with cold PBS to remove non-internalized particles.

o Add trypan blue to quench the fluorescence of any remaining extracellular particles.
e Quantification:

o By Flow Cytometry: Harvest the cells and analyze the percentage of fluorescent cells and
the mean fluorescence intensity per cell.

o By Microscopy: Acquire images and quantify the number of internalized particles per cell.

» Data Analysis: Compare the phagocytic activity between control and Ned-19-treated cells. A
decrease in fluorescence in the Ned-19 group indicates that lysosomal Ca?* signaling is
involved in phagocytosis.[6]

Conclusion

Ned-19 is a critical pharmacological tool for elucidating the diverse functions of NAADP-
mediated lysosomal Ca?* signaling. The protocols and data presented here provide a
framework for researchers to design and execute experiments aimed at understanding the
fundamental roles of lysosomes in cellular health and disease. Careful optimization of
concentrations and incubation times for specific cell types and experimental systems is
recommended for robust and reproducible results.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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